N-(9H-fluoren-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide

Medicinal chemistry Oncology Data availability

Researchers needing structurally unique imidazo[2,1-b]thiazole probes for kinase or CNS target screening often encounter limited diversity in commercial libraries. This compound directly addresses that gap with a 6-methyl core and rigid fluoren-2-yl amide terminus (computed logP 5.0, TPSA 74.6 Ų), predictive of BBB permeability. - Distinct fluorenyl π-surface (~95 Ų) for SAR exploration vs. common furyl/thienyl analogs - Aligns with potent published chemotypes: BRAF-V600E IC50 39.9 nM, C-RAF 19.0 nM, VEGFR-2 0.22-0.95 µM - In stock; batch-specific CoA provided; immediate global dispatch

Molecular Formula C22H19N3OS
Molecular Weight 373.47
CAS No. 1251685-22-9
Cat. No. B2608954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9H-fluoren-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide
CAS1251685-22-9
Molecular FormulaC22H19N3OS
Molecular Weight373.47
Structural Identifiers
SMILESCC1=CN2C(=CSC2=N1)CCC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4
InChIInChI=1S/C22H19N3OS/c1-14-12-25-18(13-27-22(25)23-14)7-9-21(26)24-17-6-8-20-16(11-17)10-15-4-2-3-5-19(15)20/h2-6,8,11-13H,7,9-10H2,1H3,(H,24,26)
InChIKeyOFKKUZMGDCDUJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fluorenyl-Imidazothiazole Propanamide: Structural & Procurement Baseline


N-(9H-fluoren-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide (CAS 1251685-22-9, CID 49669438, MF C22H19N3OS, MW 373.5 g/mol) is a synthetic imidazo[2,1-b]thiazole derivative distinguished by a 9H-fluoren-2-yl amide moiety at the propanamide terminus and a 6-methyl substituent on the fused imidazothiazole core [1]. This scaffold family is recognized in patents and medicinal chemistry literature for its engagement with multiple therapeutic targets including mGluR5, sigma-1, VEGFR-2, and B-RAF/C-RAF kinases, establishing the compound as a privileged-structure screening candidate for neuroscience and oncology discovery programs [2].

Imidazo[2,1-b]thiazole privileged scaffold for neuroscience & oncology target screening
Predicted CNS drug-like properties (elevated logP, reduced TPSA vs. common analogs)
6-methyl and fluoren-2-yl substituents rarely found in commercial screening libraries

Imidazothiazole Propanamide: Structural Differentiation Evidence


Seemingly minor structural variations among imidazo[2,1-b]thiazole-3-propanamide analogs produce profound shifts in target engagement and cellular potency. Published SAR demonstrates that altering the 6-position substituent on the fused heterocycle or the terminal amide fragment can change kinase IC50 values by orders of magnitude — BRAF-V600E inhibition spans 39.9 nM to >1 µM depending solely on substitution pattern, while EGFR/HER2 dual inhibitors within this class show EGFR IC50 values ranging from 0.108 µM to over 10 µM with single-group modifications [1]. The 6-methyl group combined with the rigid, planar fluoren-2-yl hydrophobic moiety in the target compound imparts a unique steric and electronic profile not replicated by common analogs bearing furylmethyl (CAS 1251609-79-6), benzylpiperidinyl (CAS 1251625-36-1), or thienylethyl termini, directly impacting logP, conformational flexibility, and target binding site compatibility . Consequently, substituting the target compound with a close analog without explicit comparative data in the user's assay system risks introducing uncontrolled variables in potency, selectivity, and cellular permeability [2].

Furylmethyl Analogs (CAS 1251609-79-6)

Substantially lower logP and higher TPSA may alter CNS penetration profile; binding site complementarity may differ.

Acetamide-Linked Analogs

Shorter linker reduces conformational flexibility; class-level SAR suggests lower target affinity at sigma-1.

6-Unsubstituted Imidazothiazole Core

6-methyl group is a critical affinity-modulating feature in patent SAR; 6-H analogs may show weaker target engagement.

Imidazothiazole Propanamide: Quantitative Comparator Evidence


Data Availability: No Comparative Activity Data

An exhaustive search of PubMed, PubChem BioAssay, ChEMBL, and major patent databases (current through April 2026) found no published quantitative biological activity data for N-(9H-fluoren-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide (CAS 1251685-22-9). No head-to-head comparison studies, no IC50 values, no Ki/Kd measurements, and no cellular efficacy data exist in the peer-reviewed literature [1]. The closest structurally characterized analogs with published data bear different terminal amide fragments (e.g., furylmethyl, benzylpiperidinyl, thienylethyl) and cannot serve as validated surrogates for this compound's activity. Consequently, all differentiable claims that follow are limited to structural and computed physicochemical properties. No direct or cross-study comparable biological activity evidence can be provided at this time.

Activity Data
Data to verify
No published IC50, Ki, or cellular activity data for CAS 1251685-22-9.

Compound must be treated as uncharacterized screening candidate.

Procurement decision depends on internal assay validation.

Medicinal chemistry Oncology Data availability

6-Methyl Substituent: Pharmacological Impact vs. Unsubstituted Core

The 6-methyl group on the imidazo[2,1-b]thiazole core of the target compound differentiates it from 6-unsubstituted analogs. In the Grünenthal mGluR5 patent family (US 2009/0005399 A1), the 6-position substituent is highlighted as a critical determinant of receptor interaction: compounds bearing a methyl group at this position exhibit distinct pharmacological profiles compared to 6-H or 6-aryl analogs [1]. Specifically, in the closely related ESTEVE sigma-1 receptor patent series (EP 2682395 A1), imidazo[2,1-b]thiazole derivatives with 6-alkyl substitution show sigma-1 Ki values in the nanomolar range (<100 nM), whereas the corresponding 6-unsubstituted compounds yield Ki values typically above 1 µM, representing a ≥10-fold affinity difference attributable to the 6-alkyl group [2]. The methyl substituent also increases lipophilicity (computed XLogP3 = 5.0 for the target vs. ~4.2 for the 6-unsubstituted parent scaffold), affecting passive membrane permeability and plasma protein binding predictions [3].

6-Methyl vs 6-H
Class-level
Target: 6-methyl (present)
Comparator: 6-H (unsubstituted)
≥10-fold affinity improvement in sigma-1 patent SAR

6-methyl group is a critical affinity-modulating feature; 6-H analog may reduce target engagement.

Based on ESTEVE sigma-1 and Gruenenthal mGluR5 patent families.

Medicinal chemistry Physicochemical properties Drug-likeness

Fluoren-2-yl vs. Furylmethyl Terminus: Lipophilicity & π-Stacking

The target compound's 9H-fluoren-2-yl amide terminus provides substantially greater hydrophobic surface area and π-stacking potential than the furan-2-ylmethyl terminus found in the commercially available analog N-(furan-2-ylmethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide (CAS 1251609-79-6). Computed comparison: the fluorenyl-bearing target has a topological polar surface area (TPSA) of 74.6 Ų vs. an estimated TPSA of 83-90 Ų for the furylmethyl analog, while the predicted logP (XLogP3) differential is approximately 5.0 vs. 3.2, respectively [1]. This ~1.8 logP unit difference translates to approximately a 60-fold predicted difference in octanol-water partition coefficient, dramatically affecting CNS penetration potential (per the Wager CNS MPO score framework) and membrane distribution kinetics. The fluorenyl group's rigid, planar tricyclic system also creates a significantly larger aromatic contact surface for potential π-cation or π-π stacking interactions with binding site residues compared to the monocyclic furan ring [2].

Lipophilicity
Class-level
ΔXLogP3 ≈ +1.8 TPSA 74.6 vs 83–90 Ų (fluorenyl vs furylmethyl)

Predicted CNS drug-like space differs; may affect BBB penetration profile.

Computed properties only; confirm with experimental logP.

Physicochemical differentiation CNS drug-likeness LogP comparison

Imidazothiazole vs. Imidazopyridine Scaffold: Kinase Selectivity

Direct comparator studies between imidazo[2,1-b]thiazole and imidazo[1,2-a]pyridine scaffolds grafted with identical indolinone motifs showed that the imidazo[2,1-b]thiazole series achieved VEGFR-2 IC50 values in the sub-micromolar range (0.22-0.95 µM for 8 compounds) and demonstrated superior selectivity indices for cancer cells over normal cells [1]. The thiazole sulfur atom contributes distinct electronic properties and hydrogen-bond acceptor geometry compared to the pyridine nitrogen in the isosteric series. In EGFR/HER2 inhibitor studies, imidazo[2,1-b]thiazole derivatives exhibited dual EGFR/HER2 inhibition with IC50 values of 0.122/0.078 µM (compound 43), whereas the corresponding thiazole-only scaffolds showed reduced potency and narrower target coverage [2]. Within this privileged chemotype, the target compound's 6-methyl substitution further modulates kinase binding as demonstrated in B-RAF/C-RAF inhibitor series where 6-substituted imidazo[2,1-b]thiazoles achieved C-RAF IC50 = 19.0 nM and B-RAFV600E IC50 = 39.9 nM [3].

Scaffold Kinase Profile
Class-level
Imidazo[2,1-b]thiazole: VEGFR-2 IC50 0.22–0.95 µM, C-RAF 19 nM
Imidazo[1,2-a]pyridine isostere: VEGFR-2 IC50 0.45–2.1 µM

Imidazo[2,1-b]thiazole core shows reported kinase-biased potency; supports kinase panel screening.

Based on published series; not measured for this compound.

Kinase inhibition Scaffold selectivity VEGFR-2

Propanamide vs. Acetamide Linker: Affinity & Flexibility

The three-carbon propanamide linker connecting the imidazo[2,1-b]thiazole core to the fluoren-2-yl amide terminus in the target compound confers greater conformational flexibility compared to the shorter acetamide linker found in many commercially available analogs (e.g., 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide, CAS 897464-10-7) . In published imidazo[2,1-b]thiazole SAR, linker length directly modulates target engagement: propanamide-linked derivatives in the ESTEVE sigma-1 patent series achieved Ki values as low as 5.2 nM, whereas analogous acetamide-linked compounds typically showed Ki > 50 nM, a ~10-fold difference attributed to optimal spacing of pharmacophoric elements [1]. The additional methylene unit also increases the rotatable bond count (4 vs. 3 for acetamide homologs), potentially enhancing induced-fit binding adaptability while maintaining drug-likeness (rotatable bond count ≤ 10 per Veber rules) [2].

Linker Length
Class-level
~10-fold difference Propanamide (Ki ~5.2 nM) vs Acetamide (Ki >50 nM) at sigma-1

Propanamide linker associated with higher affinity in sigma-1 SAR; linker length may influence target engagement.

Based on ESTEVE patent SAR; no data for this compound.

Linker SAR Conformational flexibility Target engagement

Imidazothiazole Propanamide: Application Scenarios


CNS mGluR5 & Sigma-1 Receptor Screening

The combination of a 6-methylimidazothiazole core (associated with mGluR5 modulation in Gruenenthal patents) and a fluorenyl amide terminus with favorable CNS MPO properties (XLogP3 = 5.0, TPSA = 74.6 Ų) positions this compound as a plausible CNS-penetrant screening candidate for mGluR5- or sigma-1-mediated neurological disorders. Procurement is indicated when the screening cascade requires compounds with predicted BBB permeability and established patent precedent for the core scaffold [1].

Kinase Inhibitor Hit-Finding with Imidazothiazole Core

The imidazo[2,1-b]thiazole core has demonstrated nanomolar inhibition across VEGFR-2 (0.22-0.95 µM), C-RAF (19.0 nM), B-RAF V600E (39.9 nM), and EGFR/HER2 (0.078-0.122 µM) in published series. The target compound's 6-methyl substitution and propanamide linker align with features found in high-potency published analogs, making it suitable for kinase panel screens aimed at identifying novel type II or allosteric inhibitors. Its structural novelty relative to commercial kinase inhibitor libraries may yield unique selectivity fingerprints [2].

SAR Probe: Terminal Amide Fragment Space

The fluoren-2-yl group represents a distinct terminus compared to the furylmethyl, benzylpiperidinyl, and thienylethyl analogs commercially available. Researchers conducting systematic SAR exploration of the imidazo[2,1-b]thiazole-3-propanamide chemotype can use this compound to probe the effect of large planar aromatic surfaces (π-stacking area ~95 Ų for fluorenyl vs. ~45 Ų for furyl) on target binding and selectivity, complementing existing fragment sets with a significantly more lipophilic probe (ΔlogP ≈ +1.8 vs. furylmethyl analog) .

Comparative Physicochemical Benchmarking

With computed XLogP3 of 5.0, TPSA of 74.6 Ų, and 4 rotatable bonds, the compound serves as a reference point for calibrating computational models predicting membrane permeability, CNS penetration, and nonspecific binding within the imidazo[2,1-b]thiazole chemical space. Its extreme logP value relative to other analogs makes it a useful boundary compound for validating in silico ADME models [3].

Application
Selection Property
Validation Focus
CNS mGluR5 / sigma-1 screening
Predicted CNS drug-like profile (elevated logP, lower TPSA)
Verify target engagement in radioligand binding or functional assays
Kinase panel screening
Imidazothiazole scaffold with reported nanomolar kinase inhibition in class
Profile selectivity across kinase panels; confirm scaffold-specific hits
Terminal amide SAR exploration
Fluoren-2-yl terminus with high π-surface and lipophilicity
Compare binding selectivity vs. smaller aromatic terminus probes
In silico ADME calibration
Boundary logP/TPSA values within imidazothiazole space
Validate computational permeability and CNS MPO predictions
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